molecular formula C7H9ClN2O2 B6187990 3-(pyridazin-3-yl)propanoic acid hydrochloride CAS No. 2639456-88-3

3-(pyridazin-3-yl)propanoic acid hydrochloride

Cat. No.: B6187990
CAS No.: 2639456-88-3
M. Wt: 188.6
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Description

3-(pyridazin-3-yl)propanoic acid hydrochloride is a chemical compound that belongs to the class of pyridazine derivatives. Pyridazine is a heterocyclic compound containing two adjacent nitrogen atoms in a six-membered ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(pyridazin-3-yl)propanoic acid hydrochloride typically involves the reaction of pyridazine derivatives with propanoic acid under specific conditions. One common method involves the use of a palladium-catalyzed coupling reaction, where pyridazine is reacted with a propanoic acid derivative in the presence of a palladium catalyst and a base . The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-(pyridazin-3-yl)propanoic acid hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Mechanism of Action

The mechanism of action of 3-(pyridazin-3-yl)propanoic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting anti-inflammatory or anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(pyridazin-3-yl)propanoic acid hydrochloride is unique due to its specific substitution pattern on the pyridazine ring, which imparts distinct chemical and biological properties.

Properties

CAS No.

2639456-88-3

Molecular Formula

C7H9ClN2O2

Molecular Weight

188.6

Purity

95

Origin of Product

United States

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